molecular formula C15H14F3NO3S2 B2529032 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine CAS No. 2194906-90-4

3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine

Cat. No.: B2529032
CAS No.: 2194906-90-4
M. Wt: 377.4
InChI Key: IMWBVGHCCYVZKF-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a chemical hybrid of two pharmacologically significant motifs: a thiophene-containing pyrrolidine and a benzenesulfonyl group bearing a trifluoromethoxy substituent. This strategic design suggests potential as a multifunctional agent for investigating novel therapeutic pathways, particularly in neuroscience and pain research. The molecular framework integrates a thiophene heterocycle, a privileged structure in medicinal chemistry that is present in several approved drugs and known to contribute to diverse biological activities by enhancing drug-receptor interactions . The incorporation of the trifluoromethoxy group is a critical feature in modern drug design, as this substituent can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic profile . Scientifically, this compound is of high interest for probing mechanisms related to central nervous system (CNS) disorders. Research on structurally related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has demonstrated potent anticonvulsant activity in established seizure models such as the maximal electroshock (MES) and 6 Hz tests . Furthermore, such analogs have shown significant efficacy in models of neuropathic pain, effectively alleviating allodynia, which indicates potential for development as non-opioid analgesics . The most plausible mechanism of action for this chemotype, based on binding assays of close analogs, is interaction with the neuronal voltage-sensitive sodium channel (site 2), a validated target for anticonvulsant and antinociceptive drugs . This compound is presented to the research community as a tool compound for exploring these and other biological targets.

Properties

IUPAC Name

3-thiophen-2-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-12-4-1-2-6-14(12)24(20,21)19-8-7-11(10-19)13-5-3-9-23-13/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBVGHCCYVZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction may produce various pyrrolidine derivatives.

Scientific Research Applications

Antifungal Applications

Recent studies have demonstrated the antifungal potential of derivatives of this compound. For instance, a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized and evaluated for antifungal activity against several pathogenic fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici. These derivatives exhibited promising antifungal activity with effective concentrations (EC50) ranging from 5.52 to 9.97 µg/mL, outperforming traditional antifungal agents like drazoxolon .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. In one study, thiopyrimidine–benzenesulfonamide compounds demonstrated significant activity against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds were assessed using minimum inhibitory concentration (MIC) assays, revealing their potential as new antimicrobial agents capable of combating antibiotic resistance .

Synthetic Applications

In synthetic chemistry, the trifluoromethanesulfonyl group present in the compound is utilized as a versatile reagent for various transformations. Sodium trifluoromethanesulfinate is commonly employed for trifluoromethylation reactions, enabling the introduction of fluorinated groups into organic molecules. This property is crucial for developing new materials and pharmaceuticals with enhanced properties .

Case Studies

  • Fungicidal Activity : A study focused on the synthesis of hydrazone derivatives from 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one highlighted their effectiveness against plant pathogens. The findings indicated that specific modifications could lead to compounds with superior antifungal properties, paving the way for agricultural applications .
  • Antimicrobial Development : Research on thiopyrimidine–benzenesulfonamide derivatives showed that these compounds could suppress biofilm formation in pathogenic bacteria, indicating their potential use in treating infections associated with biofilm-related resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical differences between the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Type Key Substituents
3-(Thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine (Target) C₁₅H₁₆F₃NO₃S₂ 379.38 2-(Trifluoromethoxy)benzenesulfonyl Thiophen-2-yl, trifluoromethoxy (ortho)
3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine C₁₁H₁₄F₃NO₂S₂ 313.40 3,3,3-Trifluoropropanesulfonyl Thiophen-2-yl
Sulfonamide-benzimidazole derivative Complex* Not reported Toluenesulfonyl ester Trifluoroethoxy, methanesulfinyl

*The compound in includes a pyridinyl-methanesulfinyl group and a toluenesulfonyl ester but lacks a pyrrolidine backbone.

Functional Group Analysis

  • Target Compound: The aryl sulfonyl group with an electron-withdrawing trifluoromethoxy substituent enhances electrophilic aromatic substitution resistance and may improve metabolic stability compared to alkyl sulfonyl groups.
  • The lower molecular weight (313.40 vs. 379.38) suggests reduced steric bulk, which could improve solubility .
  • Compound : The toluenesulfonyl ester and trifluoroethoxy groups highlight diverse fluorinated substituent applications. The sulfinyl group may introduce chirality, influencing biological activity .

Electronic and Steric Effects

  • Trifluoromethoxy (Target) vs. Trifluoropropyl () : The trifluoromethoxy group’s stronger electron-withdrawing effect (-I) polarizes the benzene ring, while the trifluoropropyl group’s -I effect is localized on the alkyl chain. This difference may alter reactivity in nucleophilic substitutions or catalytic processes.
  • Thiophene vs.

Inferred Physicochemical Properties

Property Target Compound Analog
Lipophilicity (LogP) Higher (aryl sulfonyl) Moderate (alkyl sulfonyl)
Solubility Lower in polar solvents Higher in polar solvents
Metabolic Stability High (fluorine content) High (fluorine content)

Fluorine atoms in all compounds enhance metabolic stability and membrane permeability. The target’s bulkier sulfonyl group may reduce solubility compared to the analog .

Research Implications

  • Drug Design : The target’s aryl sulfonyl group is advantageous for targeting aromatic binding pockets, while the analog’s flexibility may suit enzymes requiring conformational adaptability.
  • Synthetic Chemistry : Ortho-substituted benzenesulfonyl groups (target) pose synthetic challenges due to steric hindrance, whereas alkyl sulfonyl groups () are more straightforward to functionalize .

Biological Activity

3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a pyrrolidine core substituted with a thiophene ring and a trifluoromethoxy-benzenesulfonyl group, which are critical for its biological activity.

Crystallographic Data

Table 1 summarizes the crystallographic data relevant to the compound:

ParameterValue
Molecular formulaC₁₅H₁₀F₃O₃S
Crystal systemMonoclinic
Space groupP21/c
Cell dimensions (Å)a = 12.391, b = 21.034, c = 10.777
β (degrees)113.589
Volume (ų)2574.1
Z8

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, virtual screening campaigns have identified potential inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve inhibition of key enzymes responsible for bacterial cell wall synthesis.

Anticancer Properties

Research indicates that the compound may also possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the trifluoromethoxy group is thought to enhance its potency by increasing lipophilicity and facilitating cell membrane penetration.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides and has implications in cancer therapy as well. Inhibition assays reveal that it displays competitive inhibition characteristics, suggesting its potential use in therapeutic applications.

Case Studies

  • In Vitro Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.
  • Anticancer Efficacy : In a comparative study involving several cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong activity against breast and lung cancer cells.

Q & A

Q. Critical Conditions :

  • Catalyst Purity : Palladium catalysts must be anhydrous to prevent deactivation.
  • Temperature Control : Sulfonylation reactions are exothermic; maintaining low temperatures (~0°C) minimizes side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

How is the purity of this compound typically assessed, and what analytical techniques are most effective?

Basic Research Focus
Purity is validated using:

  • HPLC-MS : To detect trace impurities and confirm molecular weight.
  • ¹H/¹³C NMR : For structural verification, focusing on characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonyl group integration) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the trifluoromethoxy and sulfonyl groups .

Q. Advanced Consideration :

  • Chiral Purity : If the pyrrolidine is chiral, chiral HPLC or circular dichroism (CD) spectroscopy is required to confirm enantiomeric excess .

What strategies mitigate stability issues (e.g., hydrolysis, photodegradation) during storage or biological assays?

Q. Advanced Research Focus

  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced degradation of the thiophene or sulfonyl groups .
  • Hydrolysis Prevention : Avoid aqueous buffers at extreme pH; use lyophilized forms for long-term storage.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., -20°C for labile derivatives) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Q. Advanced Research Focus

  • Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., methyl, hydroxyl) or thiophene (e.g., halogens) to assess impact on target binding .
  • Trifluoromethoxy Group Replacement : Test analogs with CF₃, OCH₃, or Cl at the benzenesulfonyl position to evaluate hydrophobic/hydrophilic balance .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement) to quantify activity changes .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Simulations : Tools like AutoDock Vina model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds between the sulfonyl group and conserved lysine residues .
  • Molecular Dynamics (MD) : Simulate binding stability over time; analyze RMSD (root-mean-square deviation) to identify conformational shifts .
  • QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

What are common contradictions in reported biological data for this compound, and how can they be resolved?

Q. Advanced Research Focus

  • Discrepancies in IC₅₀ Values : May arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine .
  • Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from secondary interactions .
  • Metabolic Stability : Conflicting in vitro vs. in vivo data often stem from cytochrome P450 metabolism. Perform microsomal stability assays with NADPH cofactors to identify labile sites .

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